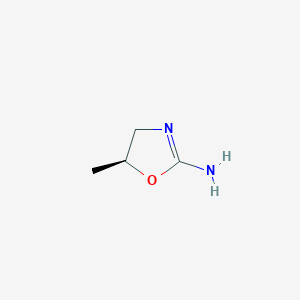

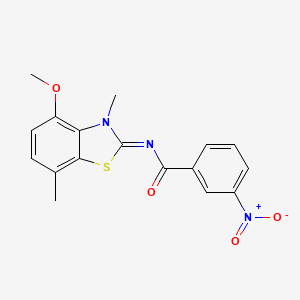

![molecular formula C17H17N3O4S2 B2841063 Furan-2-yl(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 941892-79-1](/img/structure/B2841063.png)

Furan-2-yl(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Benzo[d]thiazol is another important heterocyclic compound that exhibits a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, and more . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . It’s often used in the synthesis of pharmaceuticals and other organic compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, a common method for synthesizing furan derivatives involves the cyclization of 1,4-diketones . The synthesis of benzo[d]thiazol derivatives often involves the condensation of 2-aminobenzenethiols with α,β-unsaturated carbonyl compounds . Piperazine can be synthesized by the reaction of diethanolamine with hydrochloric acid .Scientific Research Applications

Corrosion Inhibition

Furan-2-yl derivatives have been investigated for their potential as corrosion inhibitors. A study highlighted the use of a novel organic compound containing furan-2-yl for the prevention of mild steel corrosion in an acidic medium. The compound exhibited significant inhibition efficiency, making it a promising candidate for corrosion protection in industrial applications (Singaravelu & Bhadusha, 2022).

Synthesis and Antimicrobial Activities

Furan-2-yl derivatives have also been explored for their therapeutic potential. One study synthesized a new series of furan-2-yl derivatives and evaluated their enzyme inhibitory activity. The compounds exhibited excellent inhibitory effects against acetyl- and butyrylcholinesterase, suggesting potential as therapeutic agents for diseases related to enzyme dysfunction. Moreover, the synthesized molecules showed activity against various bacterial strains, indicating their antimicrobial potential (Hussain et al., 2017).

Organic Synthesis

Furan-2-yl compounds have been utilized in organic synthesis, contributing to the development of new chemical methodologies. For example, research on the aza-Piancatelli rearrangement facilitated the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives, demonstrating the versatility of furan-2-yl in constructing complex heterocyclic structures (Reddy et al., 2012).

Anti-mycobacterial Chemotypes

Another study identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold as a new chemotype with anti-mycobacterial potential. Several compounds within this scaffold exhibited promising anti-tubercular activity against Mycobacterium tuberculosis, highlighting the potential of furan-2-yl derivatives in developing new anti-infective agents (Pancholia et al., 2016).

Mechanism of Action

Target of Action

It’s known that compounds containing theindole nucleus and thiazole groups have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Mode of Action

Compounds containingbenzo[d]thiazol and furan groups have been known to undergo various chemical reactions, leading to the formation of new compounds . These reactions could potentially alter the activity of the target receptors, leading to changes in cellular functions.

Biochemical Pathways

Derivatives of indole and thiazole have been known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that these compounds may affect a variety of biochemical pathways.

Result of Action

Given the wide range of biological activities associated with indole and thiazole derivatives , it can be inferred that this compound could potentially have diverse effects at the molecular and cellular levels.

properties

IUPAC Name |

furan-2-yl-[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S2/c1-26(22,23)14-6-2-5-13-15(14)18-17(25-13)20-9-7-19(8-10-20)16(21)12-4-3-11-24-12/h2-6,11H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFYLCGWVFJSRJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furan-2-yl(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

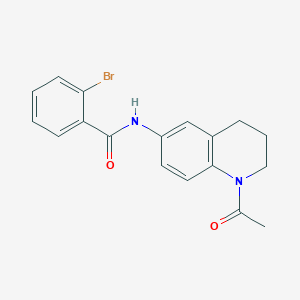

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3,4-dimethylbenzamide](/img/structure/B2840982.png)

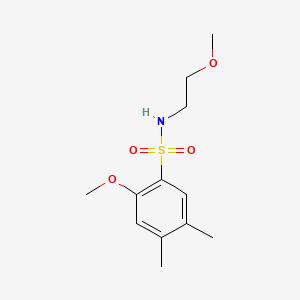

![Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2840991.png)

amine hydrobromide](/img/no-structure.png)

![1-[(3-Chlorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol](/img/structure/B2840998.png)

![Methyl 2-[4-[4-[(prop-2-enoylamino)methyl]benzoyl]morpholin-3-yl]acetate](/img/structure/B2840999.png)

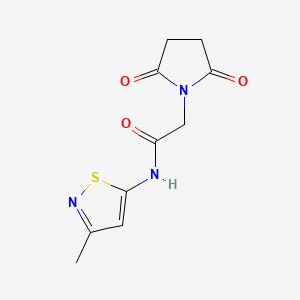

![dimethyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2841003.png)